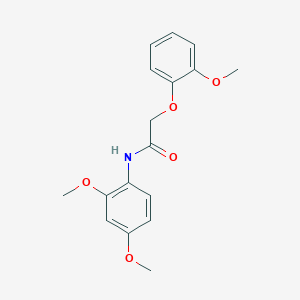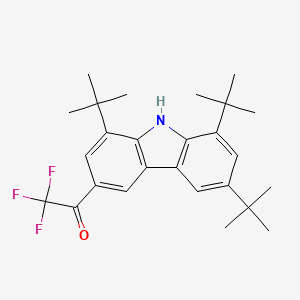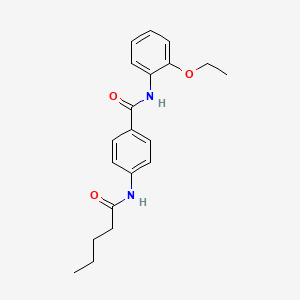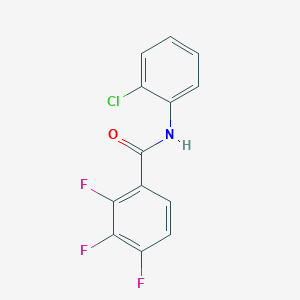![molecular formula C19H23ClN2O2 B4641216 2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol hydrochloride](/img/structure/B4641216.png)
2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol hydrochloride
Beschreibung
The compound likely belongs to a class of organic compounds known for their complex synthesis processes and multifaceted chemical properties. These compounds are often studied for their potential applications in various fields, including materials science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of complex organic compounds like "2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol hydrochloride" typically involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure through a series of chemical transformations. A related example is the enzymic hydroxylation of 4-ethylphenol, producing optically active ethanol derivatives with specific stereochemistry, indicating the importance of enzyme-catalyzed reactions in synthesizing complex molecules (McIntire et al., 1984).
Molecular Structure Analysis
The molecular structure of compounds in this class can often be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These methods allow for the detailed understanding of the compound's geometry, electronic structure, and the spatial arrangement of atoms, which are critical for predicting reactivity and interactions with biological targets. For instance, the crystal structure analysis of related compounds reveals the importance of hydrogen bonding and molecular geometry in determining the compound's physical and chemical properties (Odabaşoǧlu et al., 2003).
Chemical Reactions and Properties
These compounds can participate in a variety of chemical reactions, including nucleophilic substitutions, electrophilic additions, and redox reactions. The specific reactivity patterns are influenced by the functional groups present in the molecule. The synthesis and characterization of coordination compounds, for example, illustrate how the introduction of certain functional groups can significantly alter the reactivity and resulting chemical properties of a compound (Gulya et al., 2011).
Physical Properties Analysis
The physical properties, such as melting point, boiling point, solubility, and optical activity, are determined by the molecular structure. These properties are essential for understanding the compound's behavior in different environments and for applications in synthesis and drug formulation.
Chemical Properties Analysis
The chemical properties, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are crucial for the compound's applications. The study of Schiff base compounds, for example, reveals insights into tautomeric forms, solvatochromism, and antibacterial activities, showcasing the diverse chemical behaviors that can be exhibited by complex organic molecules (Kakanejadifard et al., 2013).
Eigenschaften
IUPAC Name |
2-[4-[[2-(1H-indol-3-yl)ethylamino]methyl]phenoxy]ethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c22-11-12-23-17-7-5-15(6-8-17)13-20-10-9-16-14-21-19-4-2-1-3-18(16)19;/h1-8,14,20-22H,9-13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWJOYLYSGXMKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNCC3=CC=C(C=C3)OCCO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4641140.png)
![4-chloro-N-[(4-chlorophenyl)sulfonyl]-N-(3-cyano-4-ethyl-5-methyl-2-thienyl)benzenesulfonamide](/img/structure/B4641142.png)
![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4641161.png)
![1-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4641169.png)


![2-[(2-cyanophenyl)thio]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B4641180.png)
![N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4641208.png)
![7-chloro-4-{[4-(3,4-dichlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4641217.png)


![3-(3,4-dimethylphenyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4641234.png)

